6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde
CAS No.: 109856-96-4
Cat. No.: VC20741026
Molecular Formula: C11H11ClO4
Molecular Weight: 242.65 g/mol
* For research use only. Not for human or veterinary use.
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde - 109856-96-4](/images/no_structure.jpg)
CAS No. | 109856-96-4 |
---|---|
Molecular Formula | C11H11ClO4 |
Molecular Weight | 242.65 g/mol |
IUPAC Name | 6-(2-chloroethyl)-4-methoxy-1,3-benzodioxole-5-carbaldehyde |
Standard InChI | InChI=1S/C11H11ClO4/c1-14-10-8(5-13)7(2-3-12)4-9-11(10)16-6-15-9/h4-5H,2-3,6H2,1H3 |
Standard InChI Key | XFMYFCKAWOMSDA-UHFFFAOYSA-N |
SMILES | COC1=C(C(=CC2=C1OCO2)CCCl)C=O |
Canonical SMILES | COC1=C(C(=CC2=C1OCO2)CCCl)C=O |
6-(2-Chloro-ethyl)-4-methoxy-benzo dioxole-5-carbaldehyde is a chemical compound that belongs to the class of benzodioxole derivatives. It features a chloroethyl group and a methoxy group attached to a benzodioxole structure, which contributes to its unique chemical properties and potential biological activities. The compound has garnered interest in various fields, including medicinal chemistry, due to its structural characteristics and possible applications.
Synthesis of 6-(2-Chloro-ethyl)-4-methoxy-benzo13dioxole-5-carbaldehyde
The synthesis of this compound typically involves several chemical reactions including formylation and chlorination processes.
3.1 General Synthetic Route
The general synthetic route may include:
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Formation of Benzodioxole Core: Starting with appropriate precursors like catechol derivatives.
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Chlorination Reaction: Introducing the chloroethyl group through electrophilic substitution.
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Formylation Reaction: Using reagents such as ethyl formate or other aldehyde sources to introduce the formyl group at the desired position.
Biological Activities and Applications
Research into the biological activities of 6-(2-Chloro-ethyl)-4-methoxy-benzo dioxole-5-carbaldehyde has indicated potential therapeutic applications.
4.1 Antitumor Properties
Studies have shown that related compounds exhibit antitumor properties, suggesting that this compound may also possess similar biological activities against various cancer cell lines.
Research Findings
Recent studies have focused on the synthesis and evaluation of benzodioxole derivatives for their pharmacological properties.
Study | Findings |
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PubChem | Identified chemical structure and basic properties |
MDPI | Discussed synthesis methods for similar compounds with potential antitumor activity |
Shigematsu Bio | Reviewed bioactive compounds including those with benzodioxole structures |
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